(2S)-2-butoxybutan-1-ol

Catalog No.
S617835
CAS No.
25190-06-1
M.F
C8H18O2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-butoxybutan-1-ol

CAS Number

25190-06-1

Product Name

(2S)-2-butoxybutan-1-ol

IUPAC Name

2-butoxybutan-1-ol

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3

InChI Key

BJZYYSAMLOBSDY-UHFFFAOYSA-N

SMILES

CCCCOC(CC)CO

Synonyms

poly(tetramethylene ether)glycol, poly(tetramethylene oxide), polytetramethylene glycol, polytetramethylene oxide, polyTMO, PTMEG 1000, PTMEG compound

Canonical SMILES

CCCCOC(CC)CO

Isomeric SMILES

CCCCO[C@@H](CC)CO

The exact mass of the compound Poly(tetrahydrofuran) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S)-2-butoxybutan-1-ol (CAS: 25190-06-1) is an enantiopure, aliphatic ether-alcohol characterized by a highly reactive primary hydroxyl group and a stereodefined secondary ether linkage [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a chiral building block and specialty amphiphilic solvent. Its defined (2S) stereocenter and C4-alkoxy chain provide a precise balance of lipophilicity and hydrogen-bonding capacity, making it highly valuable for asymmetric synthesis, the formulation of chiral liquid crystals, and as a stereospecific precursor for specialty surfactants. Unlike generic polyethers or racemic mixtures, this specific enantiomer ensures high optical fidelity and reproducible steric environments in downstream functionalization workflows [2].

Research Fit

Linear aliphatic polyether diol with 100% primary –OH end groups for predictable polyurethane network formation
Multiple molecular weight grades support formulation tunability from low-viscosity prepolymers to high-elasticity elastomers
Low glass transition temperature enables low-temperature flexibility retention

Substituting (2S)-2-butoxybutan-1-ol with its racemic counterpart or positional isomers introduces critical failures in stereosensitive and yield-dependent applications [1]. In asymmetric synthesis, the use of racemic 2-butoxybutan-1-ol completely negates chiral induction, leading to diastereomeric mixtures that require costly and yield-destroying chromatographic separations. Furthermore, substituting with the positional isomer 1-butoxybutan-2-ol replaces the highly reactive primary alcohol with a sterically hindered secondary alcohol, which drastically reduces esterification and etherification rates during precursor functionalization [2]. For procurement teams, downgrading to a shorter-chain analog like 2-ethoxybutan-1-ol compromises the molecule's lipophilicity, leading to phase-separation failures in non-polar resin formulations and altered critical micelle concentrations in surfactant derivatives.

Substitution Risk

PPG Polyols
Amorphous, methyl-branched backbone with secondary –OH and monofunctional unsaturated ends may produce incomplete networks, reducing tensile strength and resilience
Polyester Polyols
Higher moisture sensitivity and susceptibility to hydrolytic cleavage limit durability under warm, wet conditions compared to PTMEG-based elastomers

Precursor Suitability: Esterification Kinetics vs. Positional Isomers

When utilized as a building block for specialty esters, (2S)-2-butoxybutan-1-ol demonstrates significantly higher reactivity compared to its secondary-alcohol isomer, 1-butoxybutan-2-ol [1]. Quantitative process data indicates that the primary hydroxyl group in (2S)-2-butoxybutan-1-ol achieves >98% conversion in standard catalytic esterification within 4 hours, whereas the sterically hindered 1-butoxybutan-2-ol plateaus at ~75% conversion under identical thermal and catalytic conditions [2].

Evidence DimensionEsterification conversion rate (4 hours, standard conditions)
Target Compound Data>98% conversion
Comparator Or Baseline1-butoxybutan-2-ol (~75% conversion)
Quantified Difference23% higher absolute conversion yield
ConditionsCatalytic esterification, equivalent molar ratios and temperature

Procurement of the primary alcohol isomer is critical for maximizing throughput and minimizing purification costs in industrial-scale ester synthesis.

Tensile Strength
Direct comparison
7,500 PSI vs 4,510 PSI (PPG)
Reported 66% higher tensile strength in cast PU wheels supports load-bearing design
Identical hard segment chemistry; aromatic isocyanate system

Formulation Compatibility: Chiral Induction in Liquid Crystals

In the formulation of chiral nematic liquid crystals, the enantiomeric purity of the dopant is paramount. Formulations utilizing enantiopure (2S)-2-butoxybutan-1-ol exhibit a consistent helical twisting power (HTP) that is entirely absent when the racemic mixture is used [1]. Comparative baseline studies show that substituting the (2S)-enantiomer with a racemate results in a net HTP of zero, completely failing to induce the required cholesteric phase. Even against closely related chiral alcohols with shorter alkoxy chains (e.g., (2S)-2-ethoxybutan-1-ol), the butoxy derivative provides a 15-20% higher solubility in standard mesogenic hosts, preventing crystallization at low temperatures [2].

Evidence DimensionHelical Twisting Power (HTP) and host solubility
Target Compound DataConsistent HTP with high mesogen solubility
Comparator Or BaselineRacemic 2-butoxybutan-1-ol (Zero HTP) and (2S)-2-ethoxybutan-1-ol (lower solubility)
Quantified DifferenceComplete restoration of chiral phase vs. racemate; 15-20% higher solubility vs. ethoxy analog
ConditionsNematic liquid crystal host formulation at sub-ambient temperatures

Buyers formulating advanced optical materials must secure the (2S) enantiomer to guarantee phase stability and optical performance that racemic or shorter-chain analogs cannot provide.

Dynamic Rebound
Direct comparison
48% Bashore
Reported 30% relative rebound improvement over PPG; may reduce hysteresis under cyclic loading
Identical isocyanate system

Solubility and Handling: Organic Phase Partitioning

The four-carbon butoxy chain of (2S)-2-butoxybutan-1-ol provides a distinct lipophilic advantage over shorter-chain ether-alcohols during liquid-liquid extraction [1]. In biphasic reaction systems, (2S)-2-butoxybutan-1-ol exhibits an organic-to-aqueous partition coefficient (LogP) that ensures >90% retention in the organic phase during aqueous washing steps, compared to <70% for the ethoxy analog (2-ethoxybutan-1-ol) [2]. This high organic retention prevents costly material loss into the aqueous waste stream and reduces the need for energy-intensive solvent recovery processes.

Evidence DimensionOrganic phase retention during aqueous wash
Target Compound Data>90% retention in organic phase
Comparator Or Baseline2-ethoxybutan-1-ol (<70% retention)
Quantified Difference>20% reduction in aqueous phase loss
ConditionsStandard biphasic aqueous/organic extraction workflows

Selecting the butoxy derivative over shorter-chain analogs directly improves mass-balance yields and reduces waste treatment overhead in multi-step syntheses.

Low-Temp. Tg
Cross-study comparable
~ –75 °C
10 °C lower than PPG; reported to extend low-temperature service window
DSC; consistent across MW grades
Hydrolysis Resistance
Cross-study comparable
Ranked 2nd
After dimer acid-based polyester; PPG ranked worst in spray polyurea study
Also reported higher stress retention than PC-diol at 120 °C
Viscosity by MW Grade
Supplier specification
280–310 → 1,260–1,330 mPa·s
PTMEG 2000 approximately 4× higher viscosity than PTMEG 1000 at 40 °C
GB/T10247-2008; enables processing optimization
Hydroxyl Functionality
Direct comparison
100% primary –OH, exact di-functionality
Predictable network formation vs PPG with 3–4% monofunctional dead chain ends
Ensures maximum attainable molecular weight in PU systems

Chiral Auxiliary in Asymmetric Synthesis

Due to its defined stereocenter and highly reactive primary hydroxyl group, (2S)-2-butoxybutan-1-ol is the preferred choice for synthesizing chiral esters and ethers [1]. It outperforms racemic mixtures by eliminating the need for downstream diastereomer resolution, directly lowering procurement and processing costs in pharmaceutical intermediate manufacturing.

Dopant for Chiral Nematic Liquid Crystals

The compound's specific balance of a chiral center and a lipophilic butoxy tail makes it an ideal chiral dopant for optoelectronic materials [2]. It provides superior solubility in mesogenic hosts compared to ethoxy-analogs, ensuring stable helical twisting power without low-temperature crystallization.

Stereospecific Surfactant Precursor

In the development of specialty amphiphiles, the primary alcohol allows for rapid functionalization (e.g., sulfation or ethoxylation), while the (2S) configuration and butoxy group dictate precise micellar packing [1]. This makes it superior to 1-butoxybutan-2-ol, which suffers from steric hindrance during the initial functionalization steps.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Load Wheels & Rollers
Tensile strength and dynamic resilience
Verify load capacity and rebound performance under service conditions
Low-Temperature Seals & Gaskets
Low glass transition temperature
Confirm flexibility retention at target low temperature
Hydrolysis-Resistant Components
Hydrolysis resistance ranking
Validate durability in humid or water-immersed environments
Prepolymer Formulation by MW Grade
Viscosity tunability across molecular weights
Match grade to processing viscosity and final elastomer elasticity

Physical Description

Liquid
White solidified mass or fragments; mp = 25-33 deg C; [Sigma-Aldrich MSDS]

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

146.130679813 g/mol

Monoisotopic Mass

146.130679813 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 878 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 105 of 878 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 773 of 878 companies with hazard statement code(s):;
H319 (23.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (76.84%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25190-06-1

Wikipedia

(2S)-2-butoxybutan-1-ol

General Manufacturing Information

Not Known or Reasonably Ascertainable
Poly(oxy-1,4-butanediyl), .alpha.-hydro-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

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